molecular formula C9H6ClNO3S B15335405 methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate

methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate

Cat. No.: B15335405
M. Wt: 243.67 g/mol
InChI Key: AFLRZPLYXNQQRH-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

The synthesis of methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, followed by esterification to introduce the methyl ester group .

Chemical Reactions Analysis

Methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate can be compared with other thiazole and pyridine derivatives:

    Thiazole Derivatives: Compounds such as thiazolopyrimidines share similar structural features but differ in their biological activities and applications.

    Pyridine Derivatives: Pyridine-based compounds like pyridoxine (vitamin B6) have different functional groups and biological roles.

    Unique Features:

Properties

Molecular Formula

C9H6ClNO3S

Molecular Weight

243.67 g/mol

IUPAC Name

methyl 3-chloro-5-oxo-[1,3]thiazolo[3,2-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H6ClNO3S/c1-14-9(13)5-2-7(12)11-6(10)4-15-8(11)3-5/h2-4H,1H3

InChI Key

AFLRZPLYXNQQRH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N2C(=C1)SC=C2Cl

Origin of Product

United States

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